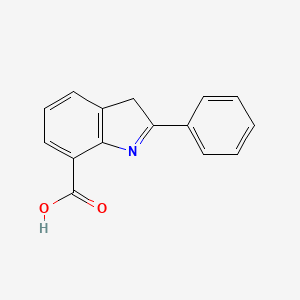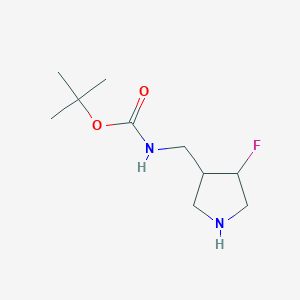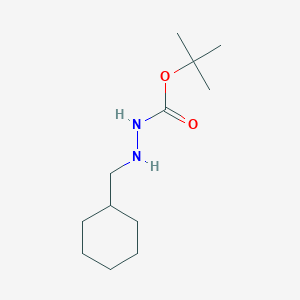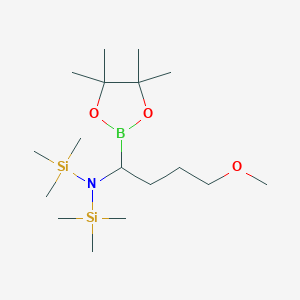
2-Phenyl-3H-indole-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-3H-indole-7-carboxylic acid: is a heterocyclic compound with a fused indole ring system. . Indoles are significant in natural products, drugs, and cell biology. This compound has attracted attention due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes:: Several synthetic methods exist for preparing 2-phenyl-3H-indole-7-carboxylic acid. One notable approach is the Fischer indole synthesis , where optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) to yield the tricyclic indole product .
Industrial Production:: While industrial-scale production methods may vary, the Fischer indole synthesis can be adapted for large-scale production. Optimization of reaction conditions and scalability considerations are crucial.
Analyse Des Réactions Chimiques
Reactivity:: 2-Phenyl-3H-indole-7-carboxylic acid can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction processes can modify its structure.
Substitution: Substituents can be introduced at different positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products:: The specific products depend on the reaction conditions and substituents. For example, reduction could yield an indoline derivative.
Applications De Recherche Scientifique
Chemistry::
Building Blocks: Used in the synthesis of more complex molecules.
Drug Discovery: Investigated for potential pharmaceutical applications.
Antimicrobial Properties: Explored for activity against microbes.
Anticancer Potential: Studied for its effects on cancer cells.
Fine Chemicals: Used as intermediates in chemical processes.
Mécanisme D'action
The precise mechanism by which 2-Phenyl-3H-indole-7-carboxylic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While 2-Phenyl-3H-indole-7-carboxylic acid is unique in its structure, it shares similarities with other indole derivatives. Further exploration of related compounds can provide valuable insights.
Propriétés
Formule moléculaire |
C15H11NO2 |
|---|---|
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
2-phenyl-3H-indole-7-carboxylic acid |
InChI |
InChI=1S/C15H11NO2/c17-15(18)12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) |
Clé InChI |
BNIZZBJWPXZSHM-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=CC=C2)C(=O)O)N=C1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12960120.png)
![3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine](/img/structure/B12960126.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B12960146.png)


![2-[(1-benzylpiperidin-4-yl)(113C)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride](/img/structure/B12960157.png)







